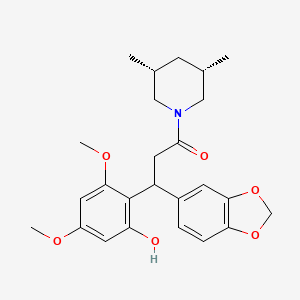

3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone

描述

准备方法

合成路线和反应条件: ML209 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键步骤包括:

- 苯并二噁烷环的形成。

- 哌啶基的引入。

- 羟基和甲氧基添加到苯环上。

工业生产方法: 虽然 ML209 的具体工业生产方法没有被广泛记录,但合成通常涉及标准有机合成技术,例如:

- 在惰性气氛下回流。

- 使用催化剂来促进特定反应。

- 通过重结晶或色谱法纯化。

化学反应分析

反应类型: ML209 经历各种化学反应,包括:

氧化: 引入氧原子形成氧化物。

还原: 去除氧原子或添加氢原子。

取代: 用另一个官能团取代一个官能团。

常用试剂和条件:

氧化: 高锰酸钾或三氧化铬等试剂。

还原: 氢化铝锂或硼氢化钠等试剂。

取代: 使用氯或溴等卤化剂。

主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会生成酮或羧酸,而还原可能会生成醇。

科学研究应用

ML209 在广泛的科学研究应用中发挥作用,包括:

化学: 用作研究 RORγt 行为及其在各种化学反应中的作用的工具。

生物学: 研究其对 T 辅助细胞分化,特别是 Th17 细胞的影响。

医学: 通过抑制 Th17 细胞的分化,在治疗自身免疫性疾病方面具有潜在的治疗应用。

作用机制

ML209 通过与视黄酸受体相关孤儿受体 γt (RORγt) 结合并抑制其转录活性来发挥其作用。这种抑制阻止了幼稚脐带血人类 CD4+ T 细胞分化为 Th17 T 辅助细胞,这些细胞参与炎症反应。 涉及的分子靶点和途径包括抑制白介素-17A (IL-17A) 表达和调节免疫细胞分化 .

类似化合物:

SR1001: RORα 和 RORγ 的反向激动剂。

GSK805: 强大的、口服生物利用度高的 RORγt 反向激动剂。

TMP778: RORγt 的选择性反向激动剂。

比较: ML209 在其对 RORγt 的高选择性和其抑制 Th17 细胞分化而不会影响其他 T 细胞亚群的能力方面是独一无二的。 这种选择性使其成为研究 RORγt 在免疫反应中的特定作用以及开发针对自身免疫性疾病的靶向疗法的宝贵工具 .

相似化合物的比较

SR1001: An inverse agonist for RORα and RORγ.

GSK805: A potent, orally bioavailable RORγt inverse agonist.

TMP778: A selective inverse agonist of RORγt.

Comparison: ML209 is unique in its high selectivity for RORγt and its ability to inhibit the differentiation of Th17 cells without affecting other T cell subsets. This selectivity makes it a valuable tool in studying the specific roles of RORγt in immune responses and developing targeted therapies for autoimmune diseases .

生物活性

The compound 3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone (CAS No. 1334526-14-5) is a synthetic organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C21H28N2O5, which features a complex structure that includes a benzodioxole moiety and piperidine ring. The detailed structure can be represented as follows:

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The presence of hydroxyl and methoxy groups in its structure contributes to its ability to scavenge free radicals.

- Antimicrobial Activity : Preliminary studies suggest the compound may have antibacterial and antifungal properties. In vitro assays have shown effectiveness against several pathogens.

The biological activity is primarily attributed to its interaction with specific receptors and enzymes:

- Cholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. For instance, compounds with similar structures showed IC50 values indicating significant inhibition of these enzymes .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited moderate to significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

- Neuroprotective Effects : In a neuroprotection assay, the compound demonstrated potential protective effects against oxidative stress-induced neuronal damage in vitro. The mechanism was linked to its antioxidant properties and ability to modulate intracellular calcium levels.

Data Tables

| Activity Type | Tested Pathogens/Targets | Results |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: 64 µg/mL |

| Antifungal | Candida albicans | MIC: 128 µg/mL |

| Cholinesterase Inhibition | AChE and BChE | IC50: 46.42 µM (BChE) |

属性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-[(3S,5R)-3,5-dimethylpiperidin-1-yl]-3-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-15-7-16(2)13-26(12-15)24(28)11-19(17-5-6-21-22(8-17)32-14-31-21)25-20(27)9-18(29-3)10-23(25)30-4/h5-6,8-10,15-16,19,27H,7,11-14H2,1-4H3/t15-,16+,19? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKVAIMYYCZDLI-MCPYQZEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN(C1)C(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。